molecular formula C15H21NO2 B2858339 Methyl 1-[(4-methylphenyl)methyl]piperidine-4-carboxylate CAS No. 477856-45-4

Methyl 1-[(4-methylphenyl)methyl]piperidine-4-carboxylate

Cat. No.: B2858339
CAS No.: 477856-45-4
M. Wt: 247.338
InChI Key: TVVZEZHHMNLUML-UHFFFAOYSA-N
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Description

Methyl 1-[(4-methylphenyl)methyl]piperidine-4-carboxylate is a piperidine derivative featuring a 4-methylbenzyl group at the nitrogen position and a methyl ester at the 4-carboxylate position. Piperidine derivatives are often explored for their conformational flexibility, hydrogen-bonding capacity, and ability to act as intermediates in synthesizing bioactive molecules .

Properties

IUPAC Name

methyl 1-[(4-methylphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-12-3-5-13(6-4-12)11-16-9-7-14(8-10-16)15(17)18-2/h3-6,14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVZEZHHMNLUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-[(4-methylphenyl)methyl]piperidine-4-carboxylate typically involves the reaction of 4-methylbenzyl chloride with piperidine-4-carboxylic acid methyl ester in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-[(4-methylphenyl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: Formation of 4-methylbenzoic acid.

    Reduction: Formation of 4-methylbenzyl alcohol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Methyl 1-[(4-methylphenyl)methyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-[(4-methylphenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The 4-methylbenzyl group in the target compound introduces moderate steric bulk and electron-donating effects compared to the electron-withdrawing 4-bromobenzoyl group in or the polar cyanophenyl group in .
  • The thiophene-ethyl substituent in enhances aromatic π-stacking capacity, differing from the simpler alkyl-aromatic substitution in the target molecule.

Physicochemical Properties

Solubility and Reactivity

  • Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate : The phenylamino group may introduce basicity (pKa ~8–10), enabling salt formation under acidic conditions, a feature absent in the target compound.

Thermal Stability

  • No direct thermal data are available for the target compound. However, analogs like and with halogen substituents (Br, CN) likely exhibit higher thermal stability due to stronger intermolecular interactions (e.g., halogen bonding) .

Pharmacological Potential

  • Piperidine derivatives are frequently explored as enzyme inhibitors or receptor modulators. The phenylamino group in could mimic natural ligands in kinase inhibition, whereas the thiophene-ethyl group in might target sulfur-binding enzymes . The target compound’s 4-methylbenzyl group could favor interactions with hydrophobic enzyme pockets.

Biological Activity

Methyl 1-[(4-methylphenyl)methyl]piperidine-4-carboxylate is a compound belonging to the piperidine family, which is known for its diverse biological activities. The structural features of this compound, particularly the piperidine ring and the substituted phenyl group, suggest potential interactions with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H19NO2\text{C}_{14}\text{H}_{19}\text{N}\text{O}_2

This structure features a piperidine ring substituted with a methyl group and a phenyl group, which is critical for its biological activity. The presence of the carboxylate moiety enhances its solubility and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens.
  • CNS Activity : The piperidine scaffold is frequently associated with compounds targeting the central nervous system (CNS), suggesting potential applications in treating neurological disorders.
  • Anticancer Properties : Some derivatives of piperidine compounds have demonstrated cytotoxic effects against cancer cell lines.

The mechanism of action for this compound involves:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurotransmission.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Binding Affinity : The structural components enhance binding affinity to target proteins, modulating their activity.

Antimicrobial Activity

A study conducted by Reddy et al. focused on synthesizing and evaluating the antibacterial activity of piperidine derivatives, including this compound. The results indicated that these compounds exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL compared to standard antibiotics like ciprofloxacin .

CNS Targeting

Research published in the Journal of Medicinal Chemistry explored the effects of piperidine derivatives on neurotransmitter receptors. This compound was found to act as a selective antagonist at certain serotonin receptors, indicating potential use in treating anxiety and depression .

Anticancer Studies

In a study investigating the anticancer properties of piperidine derivatives, this compound showed promising cytotoxic effects against human cancer cell lines, particularly breast cancer cells. The compound induced apoptosis through the activation of caspase pathways .

Comparative Biological Activity Table

Compound Biological Activity MIC (µg/mL) Reference
This compoundAntibacterial3.12 - 12.5Reddy et al., 2023
Ethyl 1-[(3-methylphenyl)methyl]piperidine-4-carboxylateCNS activityN/AMDPI Journal
Piperidine derivativesAnticancerN/AJournal of Medicinal Chemistry

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 1-[(4-methylphenyl)methyl]piperidine-4-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via alkylation of piperidine-4-carboxylate derivatives. For example, ethyl isonipecotate reacts with brominated reagents (e.g., 1-bromo-2-chloroethane) in the presence of organic bases like LDA (lithium diisopropylamide) to form intermediates, which are further functionalized . Solvent choice (e.g., THF, toluene) and temperature control (reflux vs. room temperature) critically impact reaction efficiency. Post-synthesis purification via column chromatography or recrystallization enhances purity, with yields typically ranging from 60–85% depending on stepwise optimization .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Standard techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the piperidine ring and benzyl group .
  • Mass spectrometry (HRMS or LC-MS) for molecular weight validation .
  • HPLC with UV detection to assess purity (>95% is typical for pharmacological studies) .
  • Thermogravimetric analysis (TGA) to determine thermal stability, especially for storage and handling protocols .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Initial screens should include:

  • Receptor binding assays (e.g., GPCRs, ion channels) due to structural similarity to bioactive piperidine derivatives .
  • Enzymatic inhibition studies (e.g., cytochrome P450 isoforms) to assess metabolic interactions .
  • Cytotoxicity profiling (MTT assay) in cell lines (HEK-293, HepG2) to establish safe concentration ranges .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro, trifluoromethyl) or donating (methoxy) groups to modulate electronic effects .
  • Piperidine ring modifications : Introduce heteroatoms (e.g., nitrogen) or expand the ring to a seven-membered analog to alter conformational flexibility .
  • In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like opioid receptors, leveraging structural data from analogs like carfentanil .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardize assay conditions : Control variables like solvent (DMSO concentration), cell passage number, and incubation time .
  • Orthogonal validation : Confirm activity via independent methods (e.g., SPR for binding affinity if ELISA results are inconsistent) .
  • Meta-analysis : Compare data with structurally related compounds (e.g., ethyl 1-(3-bromobenzoyl)piperidine-4-carboxylate) to identify trends in substituent-driven activity .

Q. How can crystallographic data inform the design of derivatives with improved target selectivity?

  • Methodological Answer :

  • X-ray diffraction : Resolve the crystal structure to identify key interactions (e.g., hydrogen bonds with the piperidine carboxylate group) .
  • Fragment-based design : Overlay crystallographic data with target proteins (e.g., κ-opioid receptor) to prioritize derivatives with complementary steric and electronic profiles .
  • Dynamic simulations : Perform MD simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes over time .

Q. What analytical methods are critical for detecting and quantifying metabolic byproducts during in vitro studies?

  • Methodological Answer :

  • LC-MS/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify phase I/II metabolites .
  • Isotopic labeling : Incorporate ¹³C or ²H into the methyl ester group to track metabolic pathways .
  • Enzyme kinetic assays : Measure Vmax and Km values using human liver microsomes to predict hepatic clearance .

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